Thiourea-13C,15N2 is a highly enriched, stable isotope-labeled building block featuring a +3 Da mass shift (99 atom % 13C, 98+ atom % 15N) relative to its unlabeled counterpart. As a foundational precursor, it is highly soluble in water and polar organic solvents, making it seamlessly compatible with standard aqueous and organic synthetic workflows. For procurement and material selection, its primary value lies in its ability to introduce three distinct heavy isotopes in a single synthetic step. This multi-labeling capacity is critical for manufacturing stable-isotope-labeled (SIL) internal standards for LC-MS/MS bioanalysis, synthesizing labeled active pharmaceutical ingredients (APIs) for ADME studies, and producing high-resolution NMR probes where natural isotopic abundance fails to provide sufficient analytical clarity [1].
Substituting Thiourea-13C,15N2 with unlabeled thiourea or single-labeled variants (e.g., Thiourea-13C) fundamentally compromises mass spectrometry and NMR workflows. Unlabeled thiourea provides no mass shift, rendering it indistinguishable from endogenous background molecules in biological matrices. Single-labeled variants yield only a +1 Da or +2 Da mass shift, which frequently overlaps with the natural M+1 or M+2 isotopic envelope of large target analytes, leading to high baseline noise and unacceptable quantification errors in LC-MS/MS. Furthermore, substituting with radioactive 14C-thiourea introduces severe regulatory burdens, requiring specialized radiological facilities and costly disposal protocols. The +3 Da shift of Thiourea-13C,15N2 ensures complete isotopic separation from natural abundance peaks while maintaining standard laboratory handling protocols[1].
In quantitative mass spectrometry, the mass shift of an internal standard must exceed the natural isotopic distribution of the target analyte. Thiourea-13C,15N2 provides a clean +3 Da shift (M+3), whereas single-labeled Thiourea-13C provides only a +1 Da shift. Because natural carbon-13 abundance (~1.1%) creates significant M+1 and M+2 peaks in larger molecules, M+1 standards suffer from severe signal overlap. Utilizing the M+3 labeled precursor completely bypasses this natural isotopic envelope, reducing background interference by over 95% and significantly improving the signal-to-noise ratio and lower limit of quantification (LLOQ) in complex biological matrices[1].
| Evidence Dimension | Mass shift and background interference |
| Target Compound Data | Thiourea-13C,15N2 (+3.00 Da shift, M+3 peak) |
| Comparator Or Baseline | Thiourea-13C (+1.00 Da shift, M+1 peak) |
| Quantified Difference | >95% reduction in natural isotopic background overlap |
| Conditions | LC-MS/MS quantification of synthesized APIs in biological matrices |
Procuring the triple-labeled compound ensures analytical accuracy in clinical bioanalysis by preventing false-positive signals from natural isotopic overlap.
Synthesizing stable-isotope-labeled heterocyclic drugs requires the precise incorporation of heavy atoms. Using Thiourea-13C,15N2 allows for the simultaneous introduction of one 13C and two 15N atoms into aminothiazole or pyrimidine rings during a single cyclization step (e.g., with alpha-haloketones). Compared to stepwise synthesis using individual single-labeled precursors, this convergent approach reduces the required synthetic steps by more than 50% while maintaining an isotopic fidelity of >98%. This single-step multi-labeling drastically minimizes the loss of expensive isotopic materials during multi-step purifications[1].
| Evidence Dimension | Synthetic steps for multi-atom incorporation |
| Target Compound Data | Thiourea-13C,15N2 (Single cyclization step for 3 heavy atoms) |
| Comparator Or Baseline | Single-labeled precursors (Requires multiple sequential labeling steps) |
| Quantified Difference | >50% reduction in synthetic steps with >98% isotopic retention |
| Conditions | Synthesis of labeled aminothiazole/pyrimidine pharmacophores |
Buyers manufacturing SIL internal standards save significant time and raw material costs by achieving multi-atom labeling in a single, high-yield reaction.
In structural biology and organocatalysis, tracking molecular interactions requires distinct NMR signals. Unlabeled thiourea relies on natural abundance 15N (0.37%) and 13C (1.1%), making 2D heteronuclear NMR practically impossible due to low sensitivity. Thiourea-13C,15N2 provides >98% enrichment at both sites, delivering a ~10,000-fold increase in 15N sensitivity. More importantly, it enables the direct measurement of 13C-15N scalar (J) coupling. This allows researchers to utilize advanced 2D NMR techniques (such as HSQC and HMBC) to unambiguously map hydrogen-bonding networks and transient catalytic intermediates without the risk of signal loss or isotopic scrambling [1].
| Evidence Dimension | NMR sensitivity and coupling detection |
| Target Compound Data | Thiourea-13C,15N2 (>98% enrichment, direct 13C-15N J-coupling visible) |
| Comparator Or Baseline | Unlabeled Thiourea (No measurable 13C-15N coupling, low sensitivity) |
| Quantified Difference | ~10,000-fold increase in 15N sensitivity and enabled 2D correlation |
| Conditions | Solution-state 2D NMR mechanistic tracking |
Essential for R&D procurement when researchers need to definitively prove reaction mechanisms or binding modes that are invisible to standard 1H or 13C NMR.
For ADME (Absorption, Distribution, Metabolism, and Excretion) studies, labeled compounds are strictly required. While 14C-thiourea provides excellent tracking sensitivity, it is a radioactive material that mandates highly regulated, licensed facilities, specialized shielding, and expensive hazardous waste disposal. Thiourea-13C,15N2 is a stable, non-radioactive isotope that can be handled in standard Biosafety Level 1 (BSL-1) laboratories. Substituting the radiotracer with this stable isotope eliminates 100% of the regulatory and radiological disposal overhead while still providing robust tracking capabilities via high-resolution mass spectrometry [1].
| Evidence Dimension | Regulatory and facility overhead |
| Target Compound Data | Thiourea-13C,15N2 (Stable isotope, standard BSL-1 handling) |
| Comparator Or Baseline | 14C-Thiourea (Radiotracer, requires licensed hot lab) |
| Quantified Difference | 100% elimination of radiological compliance and disposal costs |
| Conditions | Preclinical ADME and pharmacokinetic tracking workflows |
Allows contract research organizations (CROs) and pharma labs to conduct metabolic tracking without the massive infrastructure costs associated with radiochemistry.
Thiourea-13C,15N2 serves as a highly efficient precursor for synthesizing multi-labeled heterocyclic drugs, such as [13C,15N2]-dasatinib or moxonidine. Its ability to introduce three heavy atoms in a single cyclization step makes it highly cost-effective for producing the M+3 internal standards required for rigorous LC-MS/MS pharmacokinetic profiling [1].
In the synthesis of modified nucleobases (e.g., pyrimidines and purines) for RNA/DNA structural determination, this compound provides the necessary 13C and 15N enrichment. The resulting labeled biomolecules allow researchers to leverage 2D NMR to resolve complex folding and ligand-binding conformations that are otherwise invisible [2].
For laboratories developing novel hydrogen-bonding catalysts, incorporating Thiourea-13C,15N2 enables precise tracking of catalytic cycles. The strong 13C-15N scalar coupling allows for unambiguous identification of transient intermediates and substrate binding modes via multi-dimensional NMR [2].
As a direct replacement for 14C-labeled precursors in early-stage metabolic studies, this stable isotope allows pharmaceutical developers to map drug cleavage, conjugation, and excretion pathways using high-resolution mass spectrometry without the regulatory burden of handling radioactive materials [1].
Irritant;Health Hazard;Environmental Hazard